N-(2,4-dimethoxyphenyl)glycinamide
Description
N-(2,4-Dimethoxyphenyl)glycinamide is a glycinamide derivative characterized by a glycine backbone substituted with a 2,4-dimethoxyphenyl group on the amino nitrogen.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI Key |
BXOUIJNSPTZBOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)glycinamide typically involves the reaction of 2,4-dimethoxyaniline with glycine derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at the desired sites. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the enzyme’s active site, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl and Aryl Substituents
N-(2,4-Dimethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Structure : This compound (C₂₅H₂₈N₂O₅S) features a 2-ethylphenyl and a 4-methylphenylsulfonyl group on the glycinamide nitrogen, in addition to the 2,4-dimethoxyphenyl group.
- The ethylphenyl group adds steric bulk, which may reduce solubility compared to the parent compound .
N~2~-(2-Fluorophenyl)-N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide
- Structure : Substituted with a fluorophenyl and methylsulfonyl group (C₂₀H₁₈FN₂O₄S).
- The phenoxyphenyl group enhances lipophilicity, favoring blood-brain barrier penetration .
N-(4-Methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Structure : Features a nitro group (strong electron-withdrawing) and a phenylsulfonyl group (C₂₁H₁₉N₃O₆S).
- Key Differences :
Physicochemical Properties
Notes:
Computational and Experimental Studies
- Docking Studies : Tools like AutoDock Vina () predict that the 2,4-dimethoxyphenyl group may engage in π-π stacking with aromatic residues in target proteins, while sulfonyl groups anchor the molecule via polar interactions .
- Spectroscopic Characterization : NMR and IR data (as in ) are critical for confirming the structure of synthesized analogs, particularly distinguishing between regioisomers (e.g., 2,4- vs. 3,4-dimethoxy) .
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